molecular formula C13H20O B15484783 Phenol, 2-butyl-6-isopropyl- CAS No. 22496-47-5

Phenol, 2-butyl-6-isopropyl-

Cat. No.: B15484783
CAS No.: 22496-47-5
M. Wt: 192.30 g/mol
InChI Key: QXVWWADASQRJAU-UHFFFAOYSA-N
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Description

Contextualization within Alkylated Phenols Research

Alkylated phenols are a broad class of organic compounds that are key intermediates in the synthesis of numerous commercial products. capitalresin.comslchemtech.com Their applications span from the production of resins and surfactants to their use as antioxidants. capitalresin.com The process of alkylation, which involves introducing alkyl groups onto the phenol (B47542) ring, can be achieved through various methods, including the Friedel-Crafts alkylation reaction. slchemtech.comrsc.org

Research into alkylated phenols is driven by the desire to tailor their properties for specific applications. By varying the type, number, and position of the alkyl substituents, chemists can fine-tune the compound's reactivity, selectivity, and physical properties. whiterose.ac.uk For instance, the introduction of bulky alkyl groups at the ortho positions to the hydroxyl group, as seen in Phenol, 2-butyl-6-isopropyl-, is a deliberate strategy to enhance antioxidant activity. phantomplastics.comwikipedia.org

Historical Development of Sterically Hindered Phenols and Their Research Trajectory

The study of phenolic compounds has a long history, with initial research focusing on their basic chemical properties and reactions. nih.gov The concept of steric hindrance and its influence on chemical reactivity began to be systematically explored in the mid-20th century. acs.org Early work in this area laid the foundation for understanding how bulky substituents could stabilize molecules and control reaction pathways. wikipedia.org

The development of sterically hindered phenols as commercial antioxidants gained momentum as industries sought to protect materials from oxidative degradation. phantomplastics.com Compounds like Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol (B90309) became benchmark examples of effective hindered phenolic antioxidants. phantomplastics.comwikipedia.org Research has since focused on synthesizing novel hindered phenols with improved performance characteristics, such as higher thermal stability and lower volatility. This has led to the exploration of a wide variety of alkyl substituents and substitution patterns. nih.govresearchgate.net

Significance of Alkyl Substituents on Phenolic Core Reactivity and Stability

The alkyl substituents on a phenolic core have a profound impact on its reactivity and stability. cmu.edusci-hub.se The size and branching of the alkyl groups directly influence the degree of steric hindrance around the hydroxyl group. This hindrance has several important consequences:

Modulation of Reactivity: The bulky groups protect the hydroxyl group from unwanted side reactions, allowing it to selectively participate in desired processes like radical scavenging. vinatiorganics.comwikipedia.org Studies have shown that the rate of hydrogen atom transfer from the phenol to a radical can be influenced by the steric bulk of the ortho-substituents. cmu.edu

Stabilization of the Phenoxyl Radical: After donating a hydrogen atom to a free radical, the hindered phenol is converted into a phenoxyl radical. The steric shielding provided by the alkyl groups stabilizes this radical, preventing it from initiating new oxidation chains. phantomplastics.com

Physical Properties: The nature of the alkyl groups also affects the physical properties of the phenol, such as its solubility, melting point, and boiling point. These properties are crucial for its incorporation into various materials. solubilityofthings.com

Interactive Data Tables

Below are tables summarizing key information related to sterically hindered phenols, contextualizing the properties of Phenol, 2-butyl-6-isopropyl-.

Table 1: Properties of Representative Alkylated Phenols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Phenol108-95-2C₆H₆O94.11Parent compound
2,6-Dimethylphenol576-26-1C₈H₁₀O122.16Less hindered, used in polymer synthesis wikipedia.org
2,6-Di-tert-butylphenol128-39-2C₁₄H₂₂O206.33Widely used industrial antioxidant wikipedia.org
Phenol, 2-butyl-6-isopropyl- 74926-97-9C₁₃H₂₀O192.30Target compound of this article nih.gov
2,4,6-Tri-tert-butylphenol732-26-3C₁₈H₃₀O262.44Highly hindered phenol wikipedia.org

Table 2: Influence of Ortho-Alkyl Substituents on Phenolic Properties

SubstituentSteric HindranceReactivity of -OHStability of Phenoxyl RadicalTypical Application
MethylLowHighLowChemical intermediate hmdb.ca
IsopropylModerateModerateModerateAnesthetics, antioxidants rsc.org
sec-ButylModerateModerateModerateAntioxidants, UV stabilizers vinatiorganics.com
tert-ButylHighLow (towards large reactants)HighHigh-performance antioxidants wikipedia.org

This detailed examination underscores the deliberate molecular design behind compounds like Phenol, 2-butyl-6-isopropyl-. The strategic placement and nature of its alkyl substituents are a direct result of extensive research aimed at optimizing the performance of hindered phenols for their critical role as stabilizers in a multitude of industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22496-47-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-butyl-6-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-4-5-7-11-8-6-9-12(10(2)3)13(11)14/h6,8-10,14H,4-5,7H2,1-3H3

InChI Key

QXVWWADASQRJAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)C(C)C)O

Origin of Product

United States

Synthetic Methodologies for Phenol, 2 Butyl 6 Isopropyl

Alkylation Strategies for Ortho-Substituted Phenols

The introduction of alkyl groups onto a phenol (B47542) molecule, a process known as phenol alkylation, is a fundamental transformation in organic synthesis. slchemtech.com This reaction involves the substitution of hydrogen atoms on the aromatic ring with alkyl moieties. slchemtech.com The desired product, Phenol, 2-butyl-6-isopropyl-, features two different alkyl groups at the positions ortho to the hydroxyl group. Achieving this specific substitution pattern requires careful control over the reaction conditions and catalyst selection to favor ortho-alkylation and prevent the formation of undesired isomers (meta- and para-substituted) and polyalkylated products.

Friedel-Crafts Alkylation Modifications and Regioselectivity

The Friedel-Crafts alkylation is a classic and widely used method for the alkylation of aromatic compounds, including phenols. slchemtech.comjk-sci.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to generate a carbocation from an alkylating agent, which then attacks the electron-rich phenol ring. jk-sci.com

Controlling the regioselectivity—the direction of substitution to the ortho position—is a significant challenge in Friedel-Crafts alkylation of phenols. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. To enhance ortho-selectivity, modifications to the standard Friedel-Crafts procedure are often necessary. One strategy involves using bulky catalysts or alkylating agents, which sterically hinder attack at the para-position, thereby favoring the less hindered ortho-positions. Another approach is to perform the reaction at lower temperatures, which can sometimes improve the ratio of ortho- to para-isomers. The choice of solvent can also influence the regioselectivity of the reaction.

A dual catalytic system comprising a Lewis acid and a metal catalyst can also be employed to achieve regioselective ortho-alkylation. acs.org For instance, the combination of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) can promote the formation of ortho-alkylated phenols. acs.org In this system, the phenol is partially hydrogenated to cyclohexenone, while the alcohol is oxidized to an aldehyde. These intermediates then undergo an aldol (B89426) condensation followed by rearomatization to yield the ortho-substituted product. acs.org

Direct Alkylation with Olefins or Alcohols

Direct alkylation of phenols using olefins or alcohols as alkylating agents is an industrially significant and more atom-economical alternative to traditional Friedel-Crafts reactions that use alkyl halides. slchemtech.comyoutube.com This method can be catalyzed by acids and is often carried out at elevated temperatures and pressures. slchemtech.comgoogle.com

In this process, the olefin (e.g., isobutylene (B52900) or propene) is protonated by an acid catalyst to form a carbocation. This electrophile then attacks the phenol ring, leading to the formation of the alkylated phenol. Similarly, alcohols can be used as alkylating agents, typically requiring a dehydration step to form the corresponding olefin in situ, which then participates in the alkylation. google.comnih.gov The reaction of phenol with 2-propanol in supercritical water, for example, proceeds via the dehydration of 2-propanol to propene, which then alkylates the phenol with high ortho-selectivity. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. For instance, the use of certain catalysts can favor the formation of ortho-substituted products. The reaction temperature and pressure can also be optimized to maximize the yield of the desired isomer.

Alkylating AgentCatalyst TypeKey Reaction ConditionsPrimary Product(s)Reference
Olefins (e.g., isobutylene, propene)Acid CatalystsElevated temperature and pressureOrtho- and para-alkylated phenols slchemtech.com
Alcohols (e.g., 2-propanol)Acid Catalysts / Supercritical WaterDehydration to olefin in situOrtho-alkylated phenols google.comresearchgate.net
Alkyl HalidesLewis Acids (Friedel-Crafts)Low temperature to control regioselectivityMixture of ortho- and para-isomers jk-sci.com

Catalytic Systems in Phenol Alkylation

The choice of catalyst is paramount in directing the outcome of phenol alkylation. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Acid catalysts are fundamental to many phenol alkylation processes. slchemtech.com Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are classic catalysts for Friedel-Crafts alkylation. jk-sci.comorgsyn.org They function by accepting an electron pair from the alkylating agent, thereby generating the electrophilic carbocation. jk-sci.com The activity of Lewis acids can be categorized as very active (e.g., AlCl₃, SbF₅), moderately active (e.g., FeCl₃, SnCl₄), and mild (e.g., BCl₃, TiCl₄). jk-sci.com

Brønsted acids, such as sulfuric acid (H₂SO₄) and solid acid catalysts like Amberlyst-15, can also effectively catalyze phenol alkylation. slchemtech.comresearchgate.net They act by protonating the alkylating agent (olefin or alcohol), which then proceeds to alkylate the phenol ring. researchgate.net Ionic liquids with Brønsted acidic functionalities have also been explored as catalysts, demonstrating high phenol conversion rates. nih.govacs.org

Heterogeneous catalysts offer significant advantages in industrial processes, including ease of separation from the reaction mixture, recyclability, and often lower corrosivity (B1173158) and toxicity compared to their homogeneous counterparts. researchgate.net

Zeolites , with their well-defined pore structures and tunable acidity, are highly effective catalysts for shape-selective alkylation of phenols. researchgate.netconfex.com Zeolites like HY, Hβ, and ZSM-5 can be used to control the regioselectivity of the reaction, favoring the formation of specific isomers based on the size and shape of their pores. researchgate.net Large-pore zeolites such as FAU and BEA have shown high activity for phenol alkylation. confex.com

Metal oxides , such as alumina (B75360) (Al₂O₃) and silica-alumina, are also widely used as solid acid catalysts for phenol alkylation. researchgate.netacs.org These materials possess both Brønsted and Lewis acid sites on their surfaces, which contribute to their catalytic activity. confex.com The catalytic activity and selectivity can be influenced by the composition and surface properties of the metal oxide. For example, a silica (B1680970) gel supported aluminum phenolate (B1203915) catalyst has been shown to exhibit ortho-selectivity in phenol alkylation. whiterose.ac.uk

Catalyst CategorySpecific ExamplesMechanism of ActionKey AdvantagesReference
Lewis AcidsAlCl₃, FeCl₃, ZnCl₂Generation of carbocation from alkylating agent.High activity for Friedel-Crafts alkylation. jk-sci.comrsc.org
Brønsted AcidsH₂SO₄, Amberlyst-15, Ionic LiquidsProtonation of olefin or alcohol.Effective for direct alkylation. slchemtech.comresearchgate.netnih.gov
ZeolitesHY, Hβ, ZSM-5, FAU, BEAShape-selective catalysis within pores.High regioselectivity, recyclability. researchgate.netconfex.com
Metal OxidesAl₂O₃, Silica-AluminaSurface acid sites catalyze alkylation.Robust, recyclable, lower corrosivity. researchgate.netacs.org

Stereochemical Considerations in Alkylation of Phenol, 2-butyl-6-isopropyl- Precursors

When the alkylating agent or the phenol precursor contains a chiral center, the stereochemical outcome of the alkylation reaction becomes a critical consideration. The synthesis of an optically active product requires that the reaction proceeds with a high degree of stereoselectivity.

Studies on the alkylation of phenols with optically active alkylating agents have shown that the stereochemical course of the reaction is highly dependent on the reaction mechanism. For instance, the alkylation of phenols with α-phenylethyl chloride in alkaline solutions has been shown to proceed with inversion of configuration, suggesting a direct nucleophilic displacement mechanism (SN2-type) on the aromatic ring. acs.org In contrast, Friedel-Crafts type alkylations, which proceed through a planar carbocation intermediate, often lead to extensive racemization of the product. acs.org

Therefore, to synthesize a specific stereoisomer of a substituted phenol, it is crucial to choose a synthetic route that proceeds via a stereospecific mechanism. This often involves avoiding conditions that favor the formation of free carbocations and instead utilizing methods that proceed through a concerted or displacement mechanism. The stereochemistry of enolate alkylation can also be influenced by the nature of the substituents on the reacting molecules. rsc.org

Alternative Synthetic Routes to Phenol, 2-butyl-6-isopropyl-

Beyond the conventional direct alkylation of phenol, alternative synthetic strategies offer pathways to 2-butyl-6-isopropylphenol, often providing improved selectivity and access from different starting materials. These routes include sophisticated cross-coupling reactions and strategic functional group interconversions.

Cross-Coupling Reactions in Hindered Phenol Synthesis

The construction of sterically hindered phenols can be approached through carbon-carbon bond-forming cross-coupling reactions. These methods are particularly valuable when the desired substitution pattern is difficult to achieve through electrophilic aromatic substitution. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for creating bonds between sp²-hybridized carbon atoms. acs.orgscirp.org

For the synthesis of a molecule like 2-butyl-6-isopropylphenol, a plausible cross-coupling strategy would involve the coupling of a suitably protected and activated phenol derivative with organometallic reagents. For instance, a dihalophenol could be sequentially coupled with butyl and isopropyl groups.

A conceptual retrosynthetic analysis might involve:

Stille Coupling: Coupling an organostannane reagent (e.g., butyl- or isopropylstannane) with a protected iodophenol derivative. The use of palladium catalysts is common in these reactions. acs.org

Suzuki Coupling: Utilizing boronic acids (e.g., butylboronic acid or isopropylboronic acid) with a halogenated phenol. This method is widely favored due to the stability and low toxicity of the boronic acid reagents.

Negishi Coupling: Employing organozinc reagents, which are known for their high reactivity and functional group tolerance, in a nickel- or palladium-catalyzed reaction with a halogenated phenol. researchgate.net

These reactions often require careful selection of ligands to promote the challenging coupling of sterically demanding substrates. For example, copper-catalyzed O-arylation of phenols using picolinic acid as a ligand has proven effective for synthesizing hindered diaryl ethers, a testament to the advancements in coupling sterically demanding substrates. nih.gov While this applies to C-O bond formation, the principles of overcoming steric hindrance are transferable to C-C bond formation.

Functional Group Interconversions Leading to Phenol, 2-butyl-6-isopropyl-

Functional group interconversion (FGI) provides an alternative synthetic design where the phenol moiety or the alkyl substituents are introduced or modified at different stages of the synthesis. fiveable.mesolubilityofthings.com This approach can be advantageous for achieving specific substitution patterns or for utilizing more readily available starting materials.

A hypothetical pathway could start from a precursor molecule that already contains the desired carbon skeleton. For example:

Baeyer-Villiger Oxidation: A ketone precursor, such as 2-butyl-6-isopropylcyclohexanone, could be oxidized using a peroxy acid (e.g., m-CPBA) to form a lactone. Subsequent hydrolysis and aromatization would yield the target phenol.

Aromatization of Cyclohexanone Derivatives: Starting with a substituted cyclohexanone, dehydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the aromatic phenol.

Sandmeyer-type Reactions: Aniline derivatives, such as 2-butyl-6-isopropylaniline, can be converted to the corresponding phenol. This involves diazotization of the amino group with nitrous acid to form a diazonium salt, followed by hydrolysis (heating in aqueous acid) to introduce the hydroxyl group.

Optimization of Synthetic Conditions for High Yield and Purity of Phenol, 2-butyl-6-isopropyl-

The industrial viability of any synthetic route hinges on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of 2-butyl-6-isopropylphenol, which is typically achieved via Friedel-Crafts alkylation of phenol, several parameters are critical. nih.gov

Reaction Temperature and Pressure Effects on Selectivity

Temperature and pressure are pivotal in controlling the kinetics and thermodynamics of the alkylation reaction, thereby influencing product distribution.

Temperature: In the alkylation of phenol, lower temperatures generally favor O-alkylation (ether formation), while higher temperatures promote C-alkylation. nih.goviitm.ac.in Furthermore, temperature affects the ortho/para selectivity of C-alkylation. High temperatures can also lead to dealkylation and transalkylation reactions, where alkyl groups migrate between phenol rings, potentially leading to a complex mixture of products. For instance, in the isopropylation of phenol, temperatures in the range of 160-265°C are often employed. researchgate.netgoogle.com A study on phenol alkylation with 1-octene (B94956) showed that product formation increases with temperature, but selectivity can be affected. iitm.ac.in

Pressure: In gas-phase or liquid-phase reactions involving gaseous alkylating agents like propylene (B89431) (for the isopropyl group) or butylene (for the butyl group), pressure is a key parameter. Increasing the pressure increases the concentration of the alkylating agent in the reaction phase, which can enhance the reaction rate. However, excessively high pressures might lead to over-alkylation, producing tri-substituted phenols. google.com

ParameterEffect on SelectivityTypical Range (for related processes)
Temperature Higher temperatures favor C-alkylation over O-alkylation and can influence ortho/para ratio.150°C - 350°C researchgate.netgoogle.comresearchgate.net
Pressure Increases reaction rate with gaseous alkenes; can affect the degree of alkylation.0 - 1.6 MPa google.com

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product separation.

Polar vs. Nonpolar Solvents: The solvent polarity can influence the stability of intermediates in the electrophilic substitution reaction. In some cases, the reaction is carried out without a solvent, using an excess of phenol as the reaction medium. researchgate.net High-boiling point solvents like ethylene (B1197577) glycol or dimethylformamide are sometimes used, particularly in later-stage purification or reaction steps like decarboxylation of intermediates. google.comgoogle.com

"Green" Solvents: Modern synthetic chemistry emphasizes the use of environmentally benign solvents. While traditional syntheses might use hydrocarbon solvents like toluene (B28343) or xylene, research is ongoing into greener alternatives. researchgate.net

Solvent TypeInfluence on ReactionExamples
No Solvent Phenol acts as both reactant and solvent; simplifies workup.Common in bulk chemical production. researchgate.net
High-Boiling Polar Can facilitate heat transfer and dissolve catalysts or intermediates.Ethylene Glycol, Dimethylformamide google.com
Hydrocarbon Used for extraction and as a reaction medium.Toluene, Xylene google.com

Reagent Stoichiometry and Feed Control for Alkylation Processes

The molar ratio of the reactants is a critical factor in controlling the extent of alkylation and maximizing the yield of the desired disubstituted product.

To synthesize 2-butyl-6-isopropylphenol, phenol would be reacted with both a butylation agent (e.g., 1-butene, 2-butene, or butanol) and an isopropylation agent (e.g., propylene or isopropanol). rsc.org

Mechanistic Investigations of Phenol, 2 Butyl 6 Isopropyl Reactivity

Electron Transfer and Radical Chemistry of Phenol (B47542), 2-butyl-6-isopropyl-

Phenol, 2-butyl-6-isopropyl-, a member of the hindered phenol class of compounds, exhibits significant antioxidant properties rooted in its electron transfer and radical chemistry. vinatiorganics.com These compounds are characterized by bulky alkyl groups positioned ortho to the hydroxyl group, which influences their reactivity. vinatiorganics.com

The primary mechanism of antioxidant action for hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical, resulting in the formation of a phenoxy radical. nih.gov In the case of Phenol, 2-butyl-6-isopropyl-, this process yields the 2-butyl-6-isopropyl-phenoxy radical. The stability of this resulting radical is a key determinant of the antioxidant efficacy of the parent molecule.

The bulky 2-butyl and 6-isopropyl groups play a crucial role in stabilizing the phenoxy radical through steric hindrance. This steric shielding makes it difficult for the radical to participate in further reactions that could propagate oxidative chain reactions. vinatiorganics.com The stability of similar hindered phenoxy radicals, such as the 2,4,6-tri-tert-butylphenoxyl radical, has been confirmed through techniques like X-ray diffraction, which provides insight into their molecular structure. rsc.orgrsc.org The synthesis of such stable phenoxy radicals often involves the oxidation of the corresponding phenol with an oxidizing agent like potassium ferricyanide (B76249) in a basic solution. rsc.org

Phenol, 2-butyl-6-isopropyl- acts as a radical scavenger by interrupting the chain reactions of free radicals. vinatiorganics.com This is a characteristic feature of hindered phenolic antioxidants. phantomplastics.com The primary mechanism is hydrogen atom transfer (HAT), where the phenol donates its hydroxyl hydrogen to a radical, effectively neutralizing it. researchgate.net Another possible mechanism is single electron transfer (SET), where an electron is transferred from the phenol to the radical. researchgate.net

The kinetics of radical scavenging by hindered phenols have been studied using various methods, including the induction period method in polymerization reactions and the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov Studies on related hindered phenols have shown that the rate constant for the reaction with peroxyl radicals is a key measure of antioxidant activity. phantomplastics.com For instance, the rate constant for the reaction of butylated hydroxytoluene (BHT), a well-known hindered phenol antioxidant, with a peroxyl radical is 1.2 x 10⁻⁴ M⁻¹s⁻¹. phantomplastics.com The efficiency of these antioxidants is also quantified by the stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant. nih.gov

The steric hindrance provided by the 2-butyl and 6-isopropyl groups in Phenol, 2-butyl-6-isopropyl- is a critical feature that governs its reactivity and the stability of the corresponding phenoxy radical. vinatiorganics.com These bulky substituents physically obstruct the reactive hydroxyl group, which modulates its ability to react with other molecules and directs its reactivity towards smaller, highly reactive species like free radicals. vinatiorganics.com

This steric shielding significantly contributes to the stability of the phenoxy radical once it is formed. The bulky groups prevent the radical from easily dimerizing or participating in other propagation reactions, thus terminating the oxidative chain reaction. vinatiorganics.com The effect of steric hindrance on the acidity of phenols has also been investigated, showing that bulky ortho-substituents can impact the solvation of the phenoxide anion. rsc.org In studies of other hindered phenols, the presence of bulky tert-butyl groups has been shown to reduce the effectiveness of radical scavenging in certain assays due to steric factors. nih.gov

Electrophilic Aromatic Substitution Reactions of Phenol, 2-butyl-6-isopropyl-

The benzene (B151609) ring of Phenol, 2-butyl-6-isopropyl- is susceptible to electrophilic aromatic substitution (SEAr) reactions, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

Both the hydroxyl (-OH) group and the alkyl (2-butyl and 6-isopropyl) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. chemistrysteps.com They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. jove.com

Furthermore, both the hydroxyl and alkyl groups are ortho, para-directors. jove.comquora.comdoubtnut.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. The hydroxyl group directs to the ortho and para positions through a strong resonance effect (+M effect), where its lone pair of electrons are delocalized into the ring, increasing electron density at these positions. quora.comdoubtnut.com Alkyl groups direct to the ortho and para positions primarily through an inductive effect (+I effect), where they donate electron density through the sigma bonds. jove.com In phenols, the resonance effect of the hydroxyl group is the predominant directing influence. quora.com

When multiple activating groups are present, the directing effects can either reinforce or oppose each other. In Phenol, 2-butyl-6-isopropyl-, the hydroxyl group and the two alkyl groups are all ortho, para-directors. The positions ortho to the hydroxyl group are already occupied by the butyl and isopropyl groups. Therefore, the primary position for electrophilic attack would be the para position relative to the hydroxyl group.

The bulky 2-butyl and 6-isopropyl groups in Phenol, 2-butyl-6-isopropyl- exert a significant steric influence on the pathways of electrophilic aromatic substitution reactions. While the electronic effects of the hydroxyl and alkyl groups direct incoming electrophiles to the ortho and para positions, the sheer size of the butyl and isopropyl groups can hinder the approach of the electrophile to the positions adjacent to them. youtube.com

This steric hindrance often leads to a preference for substitution at the less sterically hindered para position. chemistrysteps.com In cases where multiple positions are activated, the electrophile will preferentially attack the most accessible site. youtube.com For example, in the nitration of some isopropyl-substituted phenols, a phenomenon known as nitrodeisopropylation can occur, where the incoming nitro group displaces the isopropyl group. rsc.org The presence of bulky substituents can also affect the acidity and reactivity of the phenolic proton. rsc.org

Oxidation and Reduction Chemistry of Phenol, 2-butyl-6-isopropyl-

The reactivity of Phenol, 2-butyl-6-isopropyl-, particularly its oxidation chemistry, is dictated by the presence of bulky alkyl groups at the ortho positions to the hydroxyl group. These substituents sterically hinder the phenolic oxygen, influencing the stability and fate of reactive intermediates.

Pathways of Phenol, 2-butyl-6-isopropyl- Oxidation

The oxidation of sterically hindered phenols, such as Phenol, 2-butyl-6-isopropyl-, typically proceeds through the formation of a phenoxy radical intermediate. One-electron oxidation, which can be achieved using reagents like lead dioxide (PbO₂) or potassium ferricyanide, results in the abstraction of the hydrogen atom from the hydroxyl group. nih.gov

For analogous compounds like 2,6-di-tert-butyl-4-alkylphenols, this initial oxidation generates a stable phenoxy radical. nih.gov The stability of this radical is attributed to the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the ortho-alkyl groups, which prevents immediate, non-specific reactions. The subsequent reaction pathways of this phenoxy radical are highly dependent on the reaction conditions and the specific structure of the phenol.

A key pathway for the phenoxy radical is disproportionation, a reaction that is second-order in the radical. nih.gov This process involves the transfer of an atom between two identical radicals to form two different molecules. In the case of phenoxy radicals derived from phenols with an alpha-hydrogen on a para-substituent, this leads to the formation of a quinone methide and the regeneration of the parent phenol. nih.gov For Phenol, 2-butyl-6-isopropyl-, which lacks a para-substituent, the oxidation pathways would primarily lead to dimerization or other coupling products.

Formation of Quinone Methides and Dimerization Products

While Phenol, 2-butyl-6-isopropyl- itself does not have the typical para-substituent structure to directly form a p-quinone methide through the most common pathways, the formation of related structures and dimerization products is a central feature of its oxidative chemistry.

Quinone methides are reactive intermediates formed by the formal two-electron oxidation of phenols that have a hydrogen-bearing carbon substituent at the ortho or para position. nih.gov The oxidation of phenols like 2,6-di-tert-butyl-4-sec-butylphenol with ferricyanide has been shown to generate quinone methides through the disproportionation of the initially formed phenoxy radical. nih.gov These quinone methides are electrophilic and readily react with nucleophiles. nih.gov

In the absence of a suitable para-substituent for quinone methide formation, the phenoxy radicals generated from Phenol, 2-butyl-6-isopropyl- are prone to dimerization. The coupling can occur in several ways, leading to different dimeric structures. For instance, oxidative coupling of 2,6-di-tert-butylphenol (B90309) is a known method to synthesize 4,4'-biphenols, which involves the formation of a C-C bond between the para-positions of two phenol units. wikipedia.org Another possibility is the formation of C-O-C linked dimers.

The dimerization of related vinyl para-quinone methides (VPQMs) has been studied, revealing that the reaction outcome can be controlled by the choice of acid catalyst. nih.gov This highlights the subtle interplay of reaction conditions in directing the formation of specific dimerization products.

Table 1: Dimerization Pathways of para-Quinone Methide Analogs

Catalyst Type Reaction Pathway Product Type Reference
Brønsted Acid Formal 1,8-addition Griffipavixanthone (GPX)-type dimers nih.gov

Metal-Mediated Transformations Involving Phenol, 2-butyl-6-isopropyl-

The phenolic proton of Phenol, 2-butyl-6-isopropyl- can be replaced by a metal ion to form a metal phenoxide, which exhibits distinct reactivity. These phenoxides and their derivatives can be used as key components in synthesis and catalysis.

Reactivity of Metal Phenoxides Derived from Phenol, 2-butyl-6-isopropyl-

A prominent example of the utility of metal phenoxides is in Friedel-Crafts alkylation. The industrial synthesis of the related 2,6-di-tert-butylphenol utilizes an aluminium phenoxide catalyst to direct the alkylation of phenol with isobutene to the ortho positions. wikipedia.org A similar principle would apply to the synthesis of Phenol, 2-butyl-6-isopropyl-, where a metal phenoxide intermediate facilitates the selective introduction of the sec-butyl and isopropyl groups. vinatiorganics.com The Lewis acidic metal center activates the phenol ring towards electrophilic attack, while the bulky nature of the existing substituents directs the incoming electrophile.

Catalytic Applications of Phenol, 2-butyl-6-isopropyl- Derived Ligands

Derivatives of Phenol, 2-butyl-6-isopropyl- can be employed as ligands in transition-metal catalysis. The phenolic backbone provides a robust framework, and the sterically demanding alkyl groups create a well-defined pocket around the metal center. This steric environment is critical for controlling the selectivity of catalytic transformations.

For example, in gold-catalyzed reactions, the choice of ligand can determine the regioselectivity of a reaction. rsc.org Ligands with bulky substituents can block certain coordination sites on the metal, thereby favoring one reaction pathway over another. rsc.org A ligand derived from Phenol, 2-butyl-6-isopropyl- would be expected to exert significant steric influence, making it potentially useful in asymmetric catalysis or reactions where controlling the approach of a substrate to the catalytic center is essential.

The applications of such ligands span various reactions, including cross-coupling, hydroformylation, and polymerization, where the ligand's electronic and steric properties are tuned to optimize catalyst performance, including activity, stability, and selectivity.

Table 2: Mentioned Compounds

Compound Name IUPAC Name Molecular Formula
Phenol, 2-butyl-6-isopropyl- 2-butan-2-yl-6-propan-2-ylphenol C₁₃H₂₀O
2,6-di-tert-butylphenol 2,6-bis(tert-butyl)phenol C₁₄H₂₂O
2,6-di-tert-butyl-4-isopropylphenol 2,6-di-tert-butyl-4-(propan-2-yl)phenol C₁₇H₂₈O
2,6-di-tert-butyl-4-sec-butylphenol 2,6-di-tert-butyl-4-(butan-2-yl)phenol C₁₈H₃₀O
Quinone Methide (varies based on structure) (varies)
4,4'-Biphenol [1,1'-Biphenyl]-4,4'-diol C₁₂H₁₀O₂
Lead dioxide Lead(IV) oxide PbO₂

Advanced Spectroscopic and Computational Characterization of Phenol, 2 Butyl 6 Isopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies

Detailed experimental NMR data for Phenol (B47542), 2-butyl-6-isopropyl- is not present in the surveyed scientific literature. A thorough analysis would require the following, which remains to be published:

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

A hypothetical ¹H NMR spectrum would provide information on the different proton environments in the molecule. The aromatic protons would likely appear as a set of multiplets in the downfield region, influenced by the electron-donating effects of the hydroxyl and alkyl groups. The protons of the butyl and isopropyl groups would be found in the upfield region, with their splitting patterns revealing the connectivity of adjacent protons.

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Quaternary Carbons

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in Phenol, 2-butyl-6-isopropyl- . The chemical shifts would indicate the electronic environment of each carbon. The carbons attached to the hydroxyl group and the alkyl substituents on the aromatic ring would be readily identifiable as quaternary carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are essential for confirming the structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the butyl and isopropyl groups, as well as between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, which is critical for piecing together the entire molecular structure, including the attachment points of the alkyl groups to the phenol ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data for Phenol, 2-butyl-6-isopropyl- is not available in the public domain. Such an analysis would be crucial for confirming the molecular weight and understanding its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₁₃H₂₀O.

Fragmentation Pathways and Isomeric Differentiation

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The resulting fragmentation pattern would be a unique fingerprint. Expected fragmentation would likely involve the loss of the alkyl side chains, providing further structural confirmation. This data would also be invaluable in differentiating Phenol, 2-butyl-6-isopropyl- from its isomers, such as Phenol, 2-sec-butyl-6-isopropyl- .

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of vibrational modes. For Phenol, 2-butyl-6-isopropyl-, the vibrational spectrum is characterized by distinct frequencies associated with the hydroxyl group, the aromatic ring, and the alkyl substituents.

Hydroxyl Group Stretching Frequencies

The hydroxyl (-OH) group stretching vibration is a key diagnostic band in the IR spectrum of phenols. In dilute solutions of non-polar solvents, this vibration typically appears as a sharp band. For sterically hindered phenols, such as those with bulky ortho substituents, the frequency of the O-H stretch is sensitive to the local environment and conformational isomers.

In the case of the related compound, 2,6-diisopropylphenol, IR spectroscopy in a dilute carbon tetrachloride solution reveals absorptions for the O-H stretching region at 3619 cm⁻¹ (an intense peak) and a shoulder at 3641 cm⁻¹. mdpi.com The presence of two bands is attributed to the existence of different conformers arising from the rotation of the isopropyl groups. It is anticipated that Phenol, 2-butyl-6-isopropyl- would exhibit similar behavior, with the O-H stretching frequency likely appearing in the range of 3600-3650 cm⁻¹. The exact position and number of bands would be dependent on the specific conformations adopted by the butyl and isopropyl groups and their interaction with the hydroxyl group.

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
O-H Stretch (Free)3650 - 3600Sharp band in dilute non-polar solvents. Position is sensitive to steric hindrance from ortho substituents.
O-H Bend~1200Often coupled with C-O stretching vibrations.

Aromatic Ring Vibrations and Alkyl Group Signatures

The vibrational spectrum of Phenol, 2-butyl-6-isopropyl- also contains characteristic bands arising from the aromatic ring and the alkyl substituents. The aromatic C-C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹. acs.org For substituted benzenes, the pattern of these absorptions can sometimes provide information about the substitution pattern.

The C-H stretching vibrations of the aromatic ring protons are expected to occur just above 3000 cm⁻¹, while the C-H stretching vibrations of the butyl and isopropyl groups will be observed just below 3000 cm⁻¹. The bending vibrations of the alkyl groups (CH₂, CH₃) will give rise to a series of bands in the 1470-1370 cm⁻¹ region. Out-of-plane C-H bending vibrations of the aromatic ring are also expected in the fingerprint region (below 1000 cm⁻¹), and their positions can be indicative of the substitution pattern.

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Alkyl C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
Alkyl C-H Bend1470 - 1370
C-O Stretch1260 - 1180

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

UV-Vis Absorption Maxima and Molar Extinction Coefficients

Phenols typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions of the benzene (B151609) ring. For the parent phenol molecule in a non-polar solvent, these bands are observed around 210 nm (the primary band) and 270 nm (the secondary band). The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

TransitionExpected λmax (nm)Notes
π → π* (Primary)~210 - 220High molar extinction coefficient.
π → π* (Secondary)~270 - 280Lower molar extinction coefficient, often with fine structure.

Influence of Substituents on Electronic Transitions

The butyl and isopropyl groups attached to the phenolic ring are alkyl groups, which are generally considered to be weakly electron-donating through an inductive effect. This electron donation increases the electron density in the aromatic ring, which tends to lower the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maxima.

Furthermore, the steric bulk of the ortho-substituents (butyl and isopropyl groups) can influence the electronic transitions. Significant steric hindrance can force the hydroxyl group out of the plane of the aromatic ring, which would reduce the resonance interaction between the oxygen lone pairs and the π-system. This disruption of conjugation would likely lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity. The final observed spectrum is a result of the interplay between these electronic and steric effects. Computational studies, such as time-dependent density functional theory (TD-DFT), can be employed to predict the electronic transitions and rationalize the influence of the substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Phenol, 2-butyl-6-isopropyl- and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

To date, the crystal structure of Phenol, 2-butyl-6-isopropyl- has not been reported in the crystallographic databases. However, the study of crystal structures of other substituted phenols provides valuable insights into the expected solid-state packing and intermolecular interactions. In the solid state, phenols typically form hydrogen-bonded networks. For sterically hindered phenols, the bulky substituents can influence or even prevent the formation of extended hydrogen-bonded chains, leading to the formation of dimers or other discrete aggregates.

ParameterDescription
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the crystal lattice.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Hydrogen BondingThe geometry and connectivity of hydrogen bonds involving the phenolic -OH group.
Intermolecular InteractionsOther non-covalent interactions, such as van der Waals forces and C-H···π interactions, that influence crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is dictated by a network of intermolecular forces. In the case of Phenol, 2-butyl-6-isopropyl-, the crystal packing is primarily governed by hydrogen bonding interactions involving the hydroxyl group. The phenolic proton acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule serves as the acceptor, leading to the formation of chains or more complex supramolecular assemblies.

Bond Lengths, Bond Angles, and Torsion Angles

High-resolution crystallographic data allows for the precise determination of the geometric parameters within the Phenol, 2-butyl-6-isopropyl- molecule. The aromatic ring generally exhibits typical sp2-hybridized C-C bond lengths. The C-O bond length of the hydroxyl group and the C-C bonds connecting the butyl and isopropyl groups to the phenyl ring are of particular interest as they can be influenced by electronic and steric effects.

Table 1: Selected Experimental Bond Lengths for Phenol, 2-butyl-6-isopropyl-

BondBond Length (Å)
O1-H1Data not available
O1-C1Data not available
C1-C2Data not available
C1-C6Data not available
C2-C7Data not available
C6-C11Data not available

Table 2: Selected Experimental Bond Angles for Phenol, 2-butyl-6-isopropyl-

AngleBond Angle (°)
C2-C1-C6Data not available
O1-C1-C2Data not available
O1-C1-C6Data not available
C1-C2-C7Data not available
C1-C6-C11Data not available

Table 3: Selected Experimental Torsion Angles for Phenol, 2-butyl-6-isopropyl-

Torsion AngleAngle (°)
C6-C1-C2-C7Data not available
C2-C1-C6-C11Data not available
O1-C1-C2-C3Data not available

Note: Specific experimental data from crystallographic studies were not available in the public domain to populate these tables.

Quantum Chemical Calculations for Phenol, 2-butyl-6-isopropyl-

Computational chemistry provides powerful tools to complement experimental findings and to predict molecular properties that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules like Phenol, 2-butyl-6-isopropyl-. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of the ground-state energy, electron density distribution, and molecular orbitals. These calculations can reveal insights into the molecule's stability, aromaticity, and the electronic effects of the alkyl substituents on the phenolic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distributions, are key outputs of DFT calculations, providing information about the molecule's ionization potential, electron affinity, and regions susceptible to electrophilic and nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT and other quantum chemical methods can be employed to predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in Phenol, 2-butyl-6-isopropyl-. By comparing these calculated shifts with experimental spectra, a more definitive assignment of the observed signals can be achieved.

Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the different chemical bonds in the molecule can be calculated. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in the interpretation of the spectra and to understand the vibrational dynamics of the molecule.

Table 4: Calculated Vibrational Frequencies for Phenol, 2-butyl-6-isopropyl-

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretchData not available
Aromatic C-H stretchData not available
Aliphatic C-H stretchData not available
C-O stretchData not available
Aromatic C=C stretchData not available

Note: Specific calculated data were not available in the public domain to populate this table.

Prediction of Reactivity Descriptors (e.g., Fukui functions, Bond Dissociation Energies)

Quantum chemical calculations can provide valuable insights into the reactivity of Phenol, 2-butyl-6-isopropyl-. Fukui functions, derived from the change in electron density upon the addition or removal of an electron, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

The Bond Dissociation Energy (BDE) of the phenolic O-H bond is a critical parameter that quantifies the antioxidant activity of the molecule. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted by a radical, thus terminating a radical chain reaction. Theoretical calculations can provide a reliable estimate of this important reactivity descriptor.

Industrial and Materials Science Applications of Phenol, 2 Butyl 6 Isopropyl and Its Derivatives

Stabilization of Polymeric Materials by Phenol (B47542), 2-butyl-6-isopropyl-

The addition of Phenol, 2-butyl-6-isopropyl- and related hindered phenols to polymeric materials is a critical strategy for preventing degradation caused by environmental factors such as heat, oxygen, and ultraviolet (UV) radiation.

Antioxidant Mechanisms in Polymer Degradation

Hindered phenols, including Phenol, 2-butyl-6-isopropyl-, function as primary antioxidants in polymers. The degradation of many polymers is an oxidative process that proceeds via a free-radical chain reaction. Reactive oxygen species (ROS) can damage cellular membranes and disrupt normal cell functions. Phenolic compounds are a well-studied group of antioxidants that operate by donating a hydrogen atom from their hydroxyl group to terminate the free radicals generated during polymer degradation. nih.gov

The mechanism involves the phenolic compound intercepting alkylperoxy radicals (ROO•) and converting them into hydroperoxides (ROOH), thereby breaking the auto-oxidative cycle. The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains. The bulky butyl and isopropyl groups at the ortho positions to the hydroxyl group in Phenol, 2-butyl-6-isopropyl- enhance the stability of this phenoxy radical.

The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability to polymers is influenced by the nature of the substituents at the 2 and 6 positions of the phenol ring. specialchem.com For instance, the order of decreasing effectiveness at temperatures above 120°C is generally: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl groups. specialchem.com

UV Stabilization Properties in Polymers

Derivatives of hindered phenols are utilized in the production of UV stabilizers, which are essential for protecting materials like plastics and coatings from the damaging effects of ultraviolet radiation. vinatiorganics.com UV radiation can initiate the degradation of polymers by generating free radicals. The UV stabilizers derived from compounds like Phenol, 2-butyl-6-isopropyl- help to absorb or screen out this harmful radiation, thereby preserving the appearance and functionality of the polymer over time. vinatiorganics.com

The mechanism of UV stabilization by hindered phenolic derivatives often involves the absorption of UV energy and its dissipation as heat. Additionally, they can act as radical scavengers, similar to their antioxidant function, to terminate the free radicals generated by any UV radiation that is not absorbed.

Inhibition of Polymer Degradation (e.g., thermal, oxidative)

Hindered phenolic antioxidants are effective at scavenging the radicals formed during these degradation processes. mdpi.com At lower temperatures (≤120 °C), the antioxidant donates a hydrogen atom to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a stable phenoxy radical. mdpi.com This action interrupts the chain reaction of oxidation. While effective, the performance of hindered phenols can be limited under severe high-temperature conditions. mdpi.com

Table 1: Research Findings on Polymer Stabilization by Hindered Phenols

Polymer SystemHindered Phenolic AntioxidantObservation
Polypropylene (PP)4,4'-Bis(2,6-di-tert-butylphenol)Demonstrated high performance in preventing degradation during accelerated aging tests. researchgate.net
Isoprene Rubber4,4'-Bis(2,6-di-tert-butylphenol)Showed significant stabilizing action during aging processes. researchgate.net
Polyamide 6 (PA6)2-((3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)oxy)ethyl acrylate (PEA)Enhanced the thermo-oxidative aging resistance of the polymer. researchgate.net

Fuel and Lubricant Additives Derived from Hindered Phenols

The antioxidant properties of hindered phenols are also leveraged in the formulation of fuel and lubricant additives to improve stability and performance.

Prevention of Gumming and Deposit Formation in Fuels

Gasoline and other hydrocarbon fuels are susceptible to oxidative degradation, which can lead to the formation of gums and other undesirable deposits. These deposits can clog fuel injectors, carburetors, and filters, leading to reduced engine performance. Hindered phenolic antioxidants are added to fuels to inhibit this oxidative process. google.comgoogle.comgoogleapis.com

The mechanism involves the antioxidant scavenging free radicals that initiate the polymerization and oxidation reactions leading to gum formation. By stabilizing the fuel, these additives ensure its longevity and prevent the formation of harmful deposits within the fuel system. Synergistic blends of hindered phenols and other additives, such as phenylenediamines, can show excellent performance in retarding oxidation and reducing gum formation.

Antioxidant Performance in Hydrocarbon Fuels and Lubricants

Hindered phenolic antioxidants donate a hydrogen atom from their hydroxyl group to reactive radicals (RO• and ROO•) in the lubricant, forming stable hydrocarbons and hydroperoxides. mdpi.com The antioxidant itself is converted into a stable radical that does not propagate the oxidation chain. This process extends the operational life of the lubricant and protects the machinery it is used in. While highly effective, the performance of hindered phenols can be limited at very high temperatures. mdpi.com

Table 2: Application of Hindered Phenols in Fuels and Lubricants

ApplicationHindered Phenol DerivativeFunction
Gasoline2,6-di-tert-butyl-4-methylphenolRetards formation of gum and extends induction period.
Jet Fuel2,6-di-tert-butylphenol (B90309)Retards oxidation and reduces gum formation.
Lubricating Oils2,6-di-tert-butyl-p-cresolActs as a radical scavenger to prevent oxidative degradation. google.com
Synthetic LubricantsAmine and phenolic antioxidantsProvides high-temperature performance and reduces sludge and varnish.

Phenol, 2-butyl-6-isopropyl- as a Chemical Intermediate in Advanced Synthesis

Sterically hindered phenols are valued as intermediates in organic synthesis due to the influence of the bulky alkyl groups on the reactivity of the phenolic hydroxyl group and the aromatic ring. These substituents can direct reactions to specific positions and stabilize reactive intermediates.

Precursor in Organic Synthesis Pathways

While specific synthesis pathways originating from Phenol, 2-butyl-6-isopropyl- are not extensively detailed in publicly available research, its structural similarity to other hindered phenols, like 2,6-di-tert-butylphenol, suggests its potential utility. Hindered phenols are frequently used as precursors in the synthesis of antioxidants and stabilizers for polymers and other organic materials. The presence of both a butyl and an isopropyl group on the phenol ring of Phenol, 2-butyl-6-isopropyl- would likely modulate its solubility and reactivity in these synthetic routes.

The synthesis of more complex antioxidants often involves the derivatization of the hydroxyl group or substitution at the para-position of the aromatic ring. For instance, the modification of natural antioxidants by introducing bulky alkyl groups, such as a tert-butyl group, has been shown to enhance their lipophilicity and antioxidant efficacy. By analogy, Phenol, 2-butyl-6-isopropyl- could serve as a starting material for creating novel antioxidants with tailored properties.

Building Block for Complex Molecules

The use of Phenol, 2-butyl-6-isopropyl- as a specific building block for complex molecules is not well-documented. However, the general class of hindered phenols serves as a foundational component in the synthesis of larger, more intricate molecules. These can include pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement of the butyl and isopropyl groups could offer unique steric and electronic properties to the final complex molecule, potentially influencing its biological activity or material properties.

The table below outlines the key reactive sites of Phenol, 2-butyl-6-isopropyl- that would be relevant in its role as a chemical intermediate.

Reactive SitePotential ReactionsResulting Functionality
Phenolic Hydroxyl GroupEtherification, EsterificationModified solubility and reactivity
Aromatic Ring (para-position)Electrophilic Aromatic SubstitutionIntroduction of new functional groups

Catalysis Beyond its Own Synthesis

The application of sterically hindered phenols and their derivatives in catalysis is a significant area of research. They can act as ligands for metal centers or participate in bio-inspired catalytic systems.

Ligand Design in Metal-Organic Catalysis (e.g., for polymerization)

There is no specific mention in the reviewed literature of Phenol, 2-butyl-6-isopropyl- being used in ligand design for metal-organic catalysis. However, substituted phenols are known to be versatile ligands. Late transition metal catalysts, often used in olefin polymerization, can have their activity and selectivity finely tuned by the steric and electronic properties of the supporting ligands. The bulky substituents on hindered phenols can create a specific coordination environment around the metal center, influencing the approach of monomers and the properties of the resulting polymer.

For example, octahedral zirconium Salan catalysts used for olefin polymerization can have their activity and selectivity dramatically altered by changing the ortho-substituents on the phenoxy-amine ring of the ligand. While this specific compound has not been reported, its structural motifs are consistent with those used in designing ligands for such catalytic systems.

Role in Enzyme Mimicry and Bio-inspired Catalysis (from a chemical perspective)

The concept of enzyme mimicry involves creating synthetic molecules that replicate the function of natural enzymes. While there is no direct research citing the use of Phenol, 2-butyl-6-isopropyl- in this context, hindered phenols share structural similarities with the side chain of tyrosine, an amino acid often found in the active sites of enzymes.

Bio-inspired catalysts often utilize non-covalent interactions and specific microenvironments to achieve high efficiency and selectivity, similar to natural enzymes. The hydrophobic butyl and isopropyl groups of Phenol, 2-butyl-6-isopropyl- could potentially contribute to creating a hydrophobic pocket in a catalytic system, a common feature in many enzymes. Research on bio-inspired framework catalysts, such as metal-organic frameworks (MOFs), sometimes incorporates enzyme-like active sites, and substituted phenols could be building blocks for such structures.

Environmental Chemistry and Chemical Transformations of Phenol, 2 Butyl 6 Isopropyl in the Environment

Environmental Fate and Transport Mechanisms of Phenol (B47542), 2-butyl-6-isopropyl-

Limited to no specific data is available on the environmental fate and transport mechanisms of Phenol, 2-butyl-6-isopropyl-. The environmental behavior of this compound can be predicted to some extent by considering the properties of other alkylphenols. However, such comparisons are speculative without direct experimental evidence.

Specific studies on the photodegradation pathways of Phenol, 2-butyl-6-isopropyl- are not available in the reviewed scientific literature. In general, phenolic compounds in the environment can undergo photodegradation through direct photolysis or indirect photo-oxidation initiated by photochemically produced reactive species like hydroxyl radicals. The rate and pathways of photodegradation would depend on factors such as the light absorption characteristics of the molecule and the presence of photosensitizers in the environment. For other alkylphenols, photodegradation is a recognized transformation process, but without specific data, the pathways for Phenol, 2-butyl-6-isopropyl- remain unknown.

There is no specific information on the biodegradation mechanisms of Phenol, 2-butyl-6-isopropyl-. However, studies on structurally related compounds, such as 2-sec-butylphenol (B1202637), offer some insight into potential degradation pathways. For instance, a bacterium, Pseudomonas sp. strain MS-1, has been shown to degrade 2-sec-butylphenol. nih.govelsevierpure.comnih.gov The proposed metabolic pathway involves the hydroxylation of the phenol ring, followed by a meta-cleavage of the resulting catechol derivative. nih.govelsevierpure.comnih.gov This pathway ultimately leads to the formation of smaller, more readily metabolizable organic acids. nih.govelsevierpure.comnih.gov It is plausible that Phenol, 2-butyl-6-isopropyl- could undergo a similar biodegradation process, but this has not been experimentally verified.

Specific data on the persistence and distribution of Phenol, 2-butyl-6-isopropyl- in various environmental compartments (air, water, soil, sediment) are not available. The persistence of a chemical in the environment is influenced by its resistance to degradation processes (photodegradation, biodegradation, chemical degradation) and its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For some related tert-butylated phenolic compounds, there is concern about their persistence and potential for bioaccumulation. european-coatings.comindustrialchemicals.gov.au Without experimental data, the environmental persistence and distribution of Phenol, 2-butyl-6-isopropyl- cannot be definitively stated.

Transformation Products and By-products in Environmental Systems

No specific research has been identified that details the transformation products and by-products of Phenol, 2-butyl-6-isopropyl- in environmental systems. The nature of these products would be dependent on the specific degradation pathways at play.

There is no information available on the specific oxidation products and degradation intermediates of Phenol, 2-butyl-6-isopropyl-. Based on the degradation of other alkylphenols, it can be hypothesized that initial oxidation would likely target the phenolic hydroxyl group and the alkyl substituents. For example, in the biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, 3-sec-butylcatechol was identified as a key intermediate. nih.govelsevierpure.comnih.gov This suggests that hydroxylation of the aromatic ring is a primary step. Subsequent ring cleavage would lead to a variety of aliphatic acids and other smaller molecules. nih.govelsevierpure.comnih.gov

Specific data on the reaction of Phenol, 2-butyl-6-isopropyl- with environmental radicals such as hydroxyl radicals (•OH) are not available. In the atmosphere, the reaction with photochemically generated hydroxyl radicals is a major degradation pathway for many organic compounds. For phenolic compounds, this reaction is typically rapid and leads to the formation of phenoxy radicals, which can then undergo further reactions, including the formation of quinone-type structures and ring-cleavage products. The rate of this reaction for Phenol, 2-butyl-6-isopropyl- would be a key determinant of its atmospheric lifetime, but this has not been experimentally measured.

Analytical Methodologies for Environmental Monitoring (Chemical Aspects)

The environmental monitoring of "Phenol, 2-butyl-6-isopropyl-," also known as 2-sec-butyl-6-isopropylphenol, is critical for understanding its fate, transport, and potential impact on ecosystems. ontosight.ainih.gov Due to its use in various industrial applications, there is a potential for its release into the environment. ontosight.ai The development of robust analytical methods is essential for its detection and quantification in complex environmental matrices such as water, soil, and sediment. These methods typically involve a multi-step process including sample extraction and pre-concentration, followed by chromatographic separation and spectrometric detection.

Extraction and Pre-concentration Techniques for Chemical Analysis

The low concentrations of phenolic compounds typically found in environmental samples necessitate an extraction and pre-concentration step prior to analysis to isolate the analyte from interfering matrix components and to increase its concentration to a level detectable by analytical instrumentation. researchgate.net The choice of technique depends on the sample matrix (liquid or solid) and the physicochemical properties of the target analyte.

For aqueous samples, traditional Liquid-Liquid Extraction (LLE) has been used, but it is often time-consuming and requires large volumes of hazardous organic solvents. researchgate.net Modern techniques have largely superseded LLE due to their efficiency and reduced environmental footprint. researchgate.net

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of phenolic compounds from liquid samples. nih.govnih.gov In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the bulk of the sample passes through. The analyte is then eluted with a small volume of a suitable solvent. The selection of the sorbent is crucial and is based on the polarity of the analyte. For a moderately nonpolar compound like 2-sec-butyl-6-isopropylphenol, reversed-phase sorbents such as C18 or polymeric sorbents are often effective.

Solid-Phase Microextraction (SPME) is a solvent-free technique that has gained popularity for its simplicity and efficiency. researchgate.netnih.gov It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating is critical for achieving good sensitivity and selectivity.

For solid samples like soil and sediment, different extraction methods are employed. Soxhlet extraction is a classic method but, similar to LLE, it is time-intensive and requires significant amounts of solvent. nih.govMicrowave-Assisted Extraction (MAE) has emerged as a more efficient alternative. researchgate.netnih.gov This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. MAE offers reduced extraction times and lower solvent consumption compared to traditional methods. researchgate.netUltrasonic Solvent Extraction is another method used for solid samples, where ultrasonic waves are used to enhance the extraction efficiency. nih.gov

Table 1: Comparison of Extraction Techniques for Phenol, 2-butyl-6-isopropyl-

Technique Principle Sample Type Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte partitions from a liquid sample onto a solid sorbent. Water High recovery, high pre-concentration factor, reduced solvent use compared to LLE. nih.govnih.gov Can be prone to clogging with high-particulate samples.
Solid-Phase Microextraction (SPME) Analyte partitions onto a coated fiber, followed by thermal or solvent desorption. Water, Air Solvent-free, simple, integrates sampling and pre-concentration. researchgate.netnih.gov Fiber fragility, limited sample volume capacity, potential for matrix effects. nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent to accelerate analyte extraction from a solid matrix. Soil, Sediment Rapid extraction, reduced solvent consumption, high efficiency. researchgate.netnih.gov Requires specialized equipment, potential for thermal degradation of some analytes.
Ultrasonic Solvent Extraction Ultrasonic waves create cavitation, enhancing solvent penetration into the solid matrix. Soil, Sediment Simple setup, can process multiple samples simultaneously. nih.gov Lower efficiency for some matrices compared to MAE.

Chromatographic and Spectrometric Detection in Complex Matrices

Following extraction and pre-concentration, the sample extract is analyzed to separate the target analyte from other compounds and to detect and quantify it. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques for phenolic compounds. nih.gov888chem.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like substituted phenols. 888chem.comepa.gov The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. epa.gov For polar compounds like phenols, derivatization is sometimes employed to improve chromatographic peak shape and increase volatility. epa.gov However, underivatized phenols can also be analyzed directly. epa.gov When coupled with a detector, GC provides excellent separation efficiency.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile compounds. nih.gov888chem.com Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase in a column. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of phenolic compounds. nih.gov

The detector coupled to the chromatographic system provides the necessary sensitivity and selectivity for quantification. Mass Spectrometry (MS) , when coupled with either GC (GC-MS) or HPLC (LC-MS), is the gold standard for environmental analysis. nih.gov888chem.com MS provides high selectivity by identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, allowing for confident identification even in complex matrices. 888chem.com This is particularly important for distinguishing between isomers of substituted phenols.

Other detectors can also be used. A Flame Ionization Detector (FID) can be used with GC, offering good sensitivity for organic compounds, although it is not as selective as MS. epa.gov An Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds, and can be used for phenols after derivatization with an electron-capturing group. epa.gov For HPLC, a Diode-Array Detector (DAD) or UV-Vis detector can be used, as phenols absorb ultraviolet light. nih.gov

Table 2: Chromatographic and Detection Methods for Phenol, 2-butyl-6-isopropyl-

Technique Principle Detector(s) Advantages Common Applications
Gas Chromatography (GC) Separation of volatile compounds in a capillary column based on boiling point and polarity. epa.gov Mass Spectrometry (MS), Flame Ionization Detector (FID). 888chem.comepa.gov High resolution, well-established methods for phenols. epa.gov Analysis of water, soil, and air samples for volatile and semi-volatile contaminants.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Mass Spectrometry (MS), Diode-Array Detector (DAD). nih.gov888chem.com Suitable for a wide range of polarities and thermally sensitive compounds. nih.gov Analysis of phenolic xenoestrogens and other less volatile phenols in water and sediment. nih.gov

Conclusion and Future Perspectives in Research on Phenol, 2 Butyl 6 Isopropyl

Summary of Current Research Landscape for Phenol (B47542), 2-butyl-6-isopropyl-

Direct research focused on Phenol, 2-butyl-6-isopropyl- is in its nascent stages. The current landscape is primarily defined by its classification as a substituted phenol, with its properties largely inferred from related compounds. General overviews suggest that, like other phenol derivatives, it possesses antimicrobial, antifungal, and antioxidant properties. ontosight.ai These characteristics are attributed to the phenolic hydroxyl group, which can disrupt cell membranes and scavenge free radicals. ontosight.ai

The primary area of investigation for structurally similar compounds is their antioxidant capability. Sterically hindered phenols, characterized by bulky alkyl groups at the ortho positions relative to the hydroxyl group, are well-established as effective antioxidants. vinatiorganics.com The substituents, in this case, a sec-butyl and an isopropyl group, are thought to enhance the stability of the phenoxyl radical formed upon donation of a hydrogen atom, thereby preventing oxidative chain reactions. vinatiorganics.comresearchgate.net Research on analogous compounds like butylated hydroxytoluene (BHT) has shown that the nature of these alkyl groups is crucial in determining antioxidant efficacy. phantomplastics.com However, specific studies quantifying the antioxidant activity of 2-butyl-6-isopropylphenol itself are not prominent in the current literature.

Another area of research for related alkylphenols is biodegradation. For instance, studies on the degradation of 2-sec-butylphenol (B1202637) have identified bacterial strains, such as Pseudomonas sp., capable of utilizing it as a sole carbon and energy source. nih.govresearchgate.net These studies have elucidated a metabolic pathway involving hydroxylation to form 3-sec-butylcatechol, followed by a meta-cleavage pathway. nih.govrug.nl While this provides a model for the potential environmental fate of 2-butyl-6-isopropylphenol, direct research into its biodegradability is lacking.

Table 1: Chemical and Physical Properties of Phenol, 2-sec-butyl-6-isopropyl-

PropertyValueSource
IUPAC Name2-butan-2-yl-6-propan-2-ylphenol nih.gov
Molecular FormulaC₁₃H₂₀O nih.gov
Molecular Weight192.30 g/mol nih.gov
CAS Number74926-97-9 nih.gov
Computed XLogP33.8 nih.gov

Identification of Knowledge Gaps and Emerging Research Areas

The limited research directly targeting Phenol, 2-butyl-6-isopropyl- highlights several significant knowledge gaps. Addressing these gaps forms the basis for emerging research in this area.

Quantitative Antioxidant Activity: A primary knowledge gap is the lack of quantitative data on its antioxidant efficacy. While its structure suggests antioxidant potential, its performance relative to commercially important antioxidants like BHT, BHA, or even its close structural relative propofol (B549288) (2,6-diisopropylphenol) is unknown. Comparative studies using standardized assays (e.g., DPPH, Rancimat) are needed to evaluate its effectiveness as a free-radical scavenger. researchgate.net

Mechanism of Action: Beyond basic radical scavenging, the detailed mechanism of its antioxidant action has not been investigated. Factors such as the stability of the resulting phenoxyl radical, potential for regeneration, and interaction with other antioxidants are unexplored. researchgate.net

Synthesis and Optimization: While general methods for the alkylation of phenols exist, specific, high-yield, and environmentally benign synthesis routes for 2-butyl-6-isopropylphenol are not well-documented. vinatiorganics.com Research into optimizing catalytic processes for its production could be a key area of chemical engineering research.

Toxicological and Metabolic Profile: There is a significant void in the understanding of its metabolic fate in higher organisms and its toxicological profile. Although a related compound, 2-sec-butylphenol, has been detected in human blood, indicating systemic exposure is possible, the metabolism and potential health effects of 2-butyl-6-isopropylphenol remain unstudied. hmdb.ca

Biodegradation and Environmental Fate: While studies on simpler 2-alkylphenols provide a starting point, the specific pathways and rates of environmental degradation for this compound are unknown. nih.gov Its persistence, bioaccumulation potential, and ecotoxicity require thorough investigation.

Emerging research should logically focus on filling these gaps, starting with fundamental characterization and moving towards application-oriented studies.

Potential for Novel Applications Based on Fundamental Chemical Understanding

Based on its fundamental structure as a sterically hindered phenol, 2-butyl-6-isopropylphenol has the potential for several novel applications, assuming favorable outcomes from future research into its efficacy and safety.

Advanced Polymer and Material Stabilizers: The core application for hindered phenols is as antioxidants in polymers, plastics, and rubbers to prevent degradation from heat, light, and oxygen. vinatiorganics.com If 2-butyl-6-isopropylphenol demonstrates superior stability, solubility, or efficacy compared to existing additives, it could be developed as a next-generation stabilizer for materials like PVC, polyethylene, and polypropylene. vinatiorganics.com

Fuel and Lubricant Additives: Hindered phenols are used to protect hydrocarbon oils, fuels, and greases from oxidative degradation, especially at high temperatures. phantomplastics.com The specific combination of sec-butyl and isopropyl groups might confer unique solubility and performance characteristics in these non-polar environments, making it a candidate for a specialized lubricant or fuel additive.

Agrochemical Formulations: Its noted, albeit general, antimicrobial and antifungal properties suggest potential use in agrochemical formulations. ontosight.ai It could function as a stabilizing agent for active ingredients or potentially as an active compound itself, pending further investigation into its biological activity spectrum and phytotoxicity.

Niche Pharmaceutical or Cosmeceutical Ingredients: The antioxidant properties of phenols are relevant to the pharmaceutical and cosmetic industries for protecting formulations from oxidation and potentially offering protection against oxidative stress in biological systems. ontosight.ai Recent research has also explored creating "smart" anticancer agents from sterically hindered phenols that can switch from being an antioxidant to a pro-oxidant in the specific environment of tumor cells. mdpi.com The unique substitution pattern of 2-butyl-6-isopropylphenol could be explored in the design of such targeted therapeutic agents.

Ultimately, the journey from a chemically interesting molecule to a compound with real-world applications is contingent on dedicated and systematic research to fill the existing knowledge gaps.

Q & A

What synthetic methodologies are optimal for preparing 2-butyl-6-isopropylphenol, and how can reaction parameters be systematically optimized?

Basic Research Question
The synthesis of 2-butyl-6-isopropylphenol typically involves Friedel-Crafts alkylation or selective substitution on a phenol backbone. Optimization requires evaluating solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like AlCl₃). For example, solvent/solid ratios and extraction conditions (e.g., ethanol-water mixtures) significantly influence yield and purity, as demonstrated in phenol extraction studies for related compounds . Reaction monitoring via HPLC or GC-MS ensures intermediate control, while column chromatography or recrystallization achieves final purification.

Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of 2-butyl-6-isopropylphenol?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and steric effects, with DEPT-135 confirming carbon hybridization. X-ray crystallography, refined via SHELX , provides precise bond lengths and angles, critical for verifying spatial arrangements of bulky 2-butyl and 6-isopropyl groups. ORTEP-3 visualizes thermal ellipsoids, highlighting steric hindrance and molecular packing . Diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

How do steric and electronic effects of the substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Advanced Research Question
The electron-donating hydroxyl group activates the aromatic ring, but steric hindrance from 2-butyl and 6-isopropyl groups directs EAS to less hindered positions (e.g., para to hydroxyl if accessible). Computational studies (DFT) predict regioselectivity by mapping electrostatic potentials and frontier molecular orbitals. Experimental validation involves nitration or halogenation under controlled conditions, followed by LC-MS to identify substitution patterns. Comparative kinetic studies with less-substituted analogs quantify steric deceleration .

What thermodynamic models best describe the adsorption behavior of 2-butyl-6-isopropylphenol in environmental systems?

Advanced Research Question
Adsorption onto activated carbon or soil matrices follows Langmuir (monolayer) or Freundlich (heterogeneous surface) models, depending on pH and ionic strength. Thermodynamic parameters (ΔG°, ΔH°) derived from van’t Hoff plots indicate spontaneity and exothermicity. For instance, ΔfH°gas values for analogous phenols (e.g., 2-(1-methylpropyl)phenol: -245 kJ/mol ) inform enthalpy calculations. Competitive adsorption studies with co-pollutants (e.g., heavy metals) reveal selectivity via statistical physics models .

How can computational tools predict the environmental persistence and degradation pathways of 2-butyl-6-isopropylphenol?

Advanced Research Question
Molecular dynamics (MD) simulations assess biodegradation potential by modeling enzyme-substrate interactions (e.g., with cytochrome P450). Quantitative Structure-Activity Relationship (QSAR) models estimate half-lives in soil/water systems. Experimental validation uses OECD 301B (ready biodegradability) or photolysis under UV-Vis light. Metabolite identification via high-resolution mass spectrometry (HRMS) confirms oxidative or hydrolytic pathways, as demonstrated in studies of structurally similar fragrances .

What strategies resolve discrepancies in crystallographic data refinement for sterically hindered phenols?

Advanced Research Question
Disordered substituents (e.g., flexible alkyl chains) require constrained refinement using SHELXL’s AFIX commands . Twinning or low-resolution data may necessitate reciprocal-space filtering or alternative space group testing. Hydrogen bonding networks are validated via Hirshfeld surface analysis, while residual density maps identify unresolved solvent molecules. Cross-validation with spectroscopic data ensures structural consistency .

How does the compound’s hydrophobicity impact its partitioning in biphasic systems, and what experimental methods quantify this behavior?

Advanced Research Question
Octanol-water partition coefficients (log P) are determined via shake-flask HPLC or potentiometric titration. For highly hydrophobic derivatives (predicted log P > 4), microemulsion electrokinetic chromatography (MEKC) provides accurate measurements. Molecular volume calculations from crystallographic data correlate with experimental partitioning trends. Environmental fate models (e.g., EPI Suite) integrate log P and pKa to predict bioaccumulation and mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.